molecular formula C8H8BrFO2 B1269921 2-Bromo-3,5-dimethoxy-1-fluorobenzene CAS No. 206860-47-1

2-Bromo-3,5-dimethoxy-1-fluorobenzene

Cat. No.: B1269921
CAS No.: 206860-47-1
M. Wt: 235.05 g/mol
InChI Key: DGHHLXADLQCVKV-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxy-1-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2. It is a substituted benzene derivative, where the benzene ring is substituted with bromine, fluorine, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 3,5-dimethoxy-1-fluorobenzene

      Starting Material: 3,5-dimethoxy-1-fluorobenzene

      Reagent: Bromine (Br2)

      Solvent: Acetic acid or carbon tetrachloride

      Conditions: Room temperature or slightly elevated temperature

      Reaction: The bromination of 3,5-dimethoxy-1-fluorobenzene results in the formation of 2-bromo-3,5-dimethoxy-1-fluorobenzene.

  • Industrial Production Methods

    • Industrial production methods for this compound typically involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom in 2-bromo-3,5-dimethoxy-1-fluorobenzene can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The methoxy groups can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation Reactions

    • The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions

    • The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2), potassium thiolate (KSR), sodium alkoxide (NaOR)

    Electrophilic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Major Products Formed

    Nucleophilic Substitution: 2-substituted-3,5-dimethoxy-1-fluorobenzene derivatives

    Electrophilic Substitution: Nitrated or sulfonated derivatives of this compound

    Oxidation: 3,5-dimethoxy-1-fluorobenzaldehyde or 3,5-dimethoxy-1-fluorobenzoic acid

    Reduction: 3,5-dimethoxy-1-fluorobenzene

Scientific Research Applications

2-Bromo-3,5-dimethoxy-1-fluorobenzene has several scientific research applications, including:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a potential lead compound for the development of new pharmaceuticals.
    • Studied for its interactions with biological targets such as enzymes and receptors.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-3,5-dimethoxy-1-fluorobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various types of chemical bonds and interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Nucleic Acids: The compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-Bromo-3,5-dimethoxy-1-fluorobenzene can be compared with other similar compounds, such as:

  • 2-Bromo-3,5-dimethoxybenzene

    • Lacks the fluorine atom, which can affect its reactivity and biological activity.
  • 3,5-Dimethoxy-1-fluorobenzene

    • Lacks the bromine atom, which can influence its chemical properties and applications.
  • 2-Bromo-1-fluorobenzene

    • Lacks the methoxy groups, which can alter its reactivity and potential uses.

Uniqueness

The presence of both bromine and fluorine atoms, along with two methoxy groups, makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these substituents can lead to distinct electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.

Properties

IUPAC Name

2-bromo-1-fluoro-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHLXADLQCVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350839
Record name 2-Bromo-3,5-dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206860-47-1
Record name 2-Bromo-3,5-dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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